An In-Depth Technical Guide to the Physicochemical Characteristics of Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate
An In-Depth Technical Guide to the Physicochemical Characteristics of Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate
Introduction
In the landscape of modern medicinal and agrochemical research, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate (CAS No. 95651-19-7) represents a compelling molecular architecture, integrating a carbamate linkage with a trifluoromethyl-substituted pyridine ring.[1][2] This guide offers a comprehensive examination of its anticipated physicochemical characteristics. Given the limited publicly available experimental data for this specific molecule, this document synthesizes foundational chemical principles with field-proven analytical methodologies to provide a robust framework for its characterization. We will delve into the expected influence of its constituent moieties on properties critical for its application, from solubility and stability to its spectroscopic signature. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this and structurally related compounds.
The trifluoromethyl group is a powerful modulator of molecular properties, known to enhance metabolic stability, increase lipophilicity, and alter the basicity of heterocyclic scaffolds through its strong electron-withdrawing nature.[3][4] The carbamate functional group, while a common linker in bioactive molecules, introduces considerations of thermal lability and specific analytical challenges.[5] Understanding the interplay of these structural features is paramount to predicting the behavior of Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate in both biological and analytical settings.
Molecular Structure and Its Implications
The structure of Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate is central to its physicochemical profile. The molecule consists of a phenyl group connected via a carbamate linkage to the 2-position of a pyridine ring, which is substituted with a trifluoromethyl group at the 5-position.
Caption: Chemical structure of Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate.
This arrangement suggests several key characteristics:
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Acidity/Basicity (pKa): The trifluoromethyl group is a potent electron-withdrawing group.[4] This effect significantly reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity. Consequently, the pKa of the conjugate acid of Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate is expected to be substantially lower than that of unsubstituted pyridine (pKa ≈ 5.25).[6][7] This reduced basicity means the molecule will be less protonated at physiological pH, which can influence its solubility, membrane permeability, and interactions with biological targets. The carbamate N-H proton is weakly acidic, but typically does not play a significant role in the acid-base properties of the molecule under physiological conditions.
-
Lipophilicity (LogP/LogD): The presence of both a phenyl group and a trifluoromethyl group suggests that the molecule will be significantly lipophilic. The trifluoromethyl group, in particular, is known to increase the lipophilicity of parent molecules, which can enhance binding to hydrophobic pockets in proteins and improve membrane permeability.[3] The overall LogP value is expected to be positive, indicating a preference for non-polar environments.
-
Solubility: Due to its anticipated high lipophilicity and the presence of two aromatic rings, the aqueous solubility of Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate is expected to be low. It is predicted to be more soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetone.[8]
-
Melting Point: The molecule is a solid at room temperature. Its melting point will be influenced by the rigidity of the aromatic systems and potential intermolecular hydrogen bonding involving the carbamate N-H and carbonyl oxygen. For comparison, the parent phenyl carbamate has a melting point of 149-152 °C.[9] The addition of the bulky and polar trifluoromethylpyridine group is likely to result in a different melting point, though a precise prediction is difficult without experimental data.
Summary of Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| CAS Number | 95651-19-7 | [1][2] |
| Molecular Formula | C₁₃H₉F₃N₂O₂ | Derived from structure |
| Molecular Weight | 294.22 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred from related compounds[8] |
| Aqueous Solubility | Low | High lipophilicity due to phenyl and CF₃ groups |
| Organic Solvent Solubility | Soluble in DCM, THF, acetone | General characteristic for aromatic carbamates[8] |
| pKa (of conjugate acid) | < 5.25 | Strong electron-withdrawing effect of the CF₃ group[4] |
| Lipophilicity (LogP) | High (Positive Value) | Contribution from phenyl and CF₃ groups[3] |
Analytical Characterization Methodologies
A comprehensive characterization of Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate requires a suite of analytical techniques. The following protocols are based on established methods for the analysis of carbamates and trifluoromethyl-containing heterocyclic compounds.[3][5][10]
Chromatographic Analysis
Due to the thermal lability of many carbamate compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice for separation and quantification.[5] Gas chromatography (GC) may be challenging without derivatization due to potential degradation in the hot injector port.[11]
Protocol: Reversed-Phase HPLC with UV and Fluorescence Detection
This protocol is adapted from established EPA methods for carbamate analysis and provides a robust system for purity determination and quantification.[5][12][13]
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column heater, photodiode array (PDA) or UV detector, and a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both potentially containing a small amount of formic acid (e.g., 0.1%) to ensure good peak shape.
-
Gradient Elution: A typical gradient might run from 30% B to 95% B over 20-30 minutes, followed by a re-equilibration step.
-
Detection:
-
UV Detection: The aromatic nature of the molecule suggests strong UV absorbance. A PDA detector can be used to scan a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for quantification and to assess peak purity.
-
Fluorescence Detection (Post-Column Derivatization): For enhanced sensitivity and selectivity, a post-column derivatization system can be employed. The carbamate is first hydrolyzed with a strong base to yield methylamine (in the case of N-methyl carbamates) or, in this case, 2-amino-5-(trifluoromethyl)pyridine. This amine can then be reacted with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, which is detected at an excitation wavelength of approximately 330 nm and an emission wavelength of around 450 nm.[5]
-
Caption: Workflow for HPLC analysis with post-column derivatization.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and confirmation of Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridine rings. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing trifluoromethyl group, likely shifting them downfield. The carbamate N-H proton will appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will show signals for the carbonyl carbon of the carbamate (typically around 150-160 ppm), as well as distinct signals for the aromatic carbons.[8] The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.[14]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition. The measured mass should correspond to the calculated exact mass of the molecule (C₁₃H₉F₃N₂O₂).
-
Tandem Mass Spectrometry (MS/MS): MS/MS experiments can be used to probe the structure by fragmenting the molecular ion. Expected fragmentation pathways include the cleavage of the carbamate bond.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: A sharp absorption band is expected around 3300-3400 cm⁻¹.[8]
-
C=O Stretch: A strong, sharp peak characteristic of the carbamate carbonyl group should appear in the region of 1700-1740 cm⁻¹.[8]
-
C-O Stretch: A band corresponding to the C-O single bond of the carbamate is expected around 1200-1250 cm⁻¹.[8]
-
C-F Stretches: Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group will be present, typically in the 1100-1350 cm⁻¹ region.
Conclusion
Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate is a molecule with significant potential, arising from the synergistic effects of its trifluoromethylpyridine and phenyl carbamate moieties. While specific experimental data is sparse, a thorough understanding of its structure allows for robust predictions of its physicochemical properties, including low aqueous solubility, high lipophilicity, and reduced basicity of the pyridine nitrogen. The analytical methodologies detailed in this guide, particularly HPLC-based techniques and comprehensive spectroscopic analysis, provide a clear and validated pathway for its characterization. This framework enables researchers to effectively purify, identify, and quantify the compound, paving the way for its further investigation in drug discovery and other scientific applications.
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